molecular formula C13H10BrNO B6354666 4-bromo-2-[(E)-(phenylimino)methyl]phenol CAS No. 15597-75-8

4-bromo-2-[(E)-(phenylimino)methyl]phenol

Cat. No.: B6354666
CAS No.: 15597-75-8
M. Wt: 276.13 g/mol
InChI Key: UBWNXKBHOIRKNG-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-(phenylimino)methyl]phenol is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is a derivative of phenol, featuring a bromine atom at the 4-position and a phenylimino group at the 2-position. It is known for its thermochromic properties, which means it can change color with temperature variations .

Preparation Methods

4-Bromo-2-[(E)-(phenylimino)methyl]phenol can be synthesized through the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol. The reaction involves dissolving 0.005 mol of each reactant (1.000 g of 5-bromosalicylaldehyde and 0.466 g of aniline) separately in ethanol (25 ml each). The solutions are then mixed and allowed to react, forming the desired product . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-[(E)-(phenylimino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-(phenylimino)methyl]phenol involves its ability to form intramolecular hydrogen bonds between the phenol OH group and the imine N atom, creating a stable S(6) ring structure. This intramolecular interaction is crucial for its thermochromic properties. The compound’s molecular targets and pathways are still under investigation, but its ability to undergo keto-enol tautomerism is believed to play a significant role in its biological activities .

Comparison with Similar Compounds

4-Bromo-2-[(E)-(phenylimino)methyl]phenol can be compared with other N-salicylideneaniline derivatives, which also exhibit thermochromic and photochromic properties. Similar compounds include:

    2-Hydroxy-1-naphthaldehyde aniline: Known for its photochromic properties.

    5-Chlorosalicylaldehyde aniline: Exhibits similar thermochromic behavior.

    2-Hydroxy-5-methylbenzaldehyde aniline: Another derivative with notable chromic properties.

What sets this compound apart is its unique bromine substitution, which influences its electronic properties and enhances its thermochromic behavior .

Properties

IUPAC Name

4-bromo-2-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWNXKBHOIRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419868
Record name NSC201830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15597-75-8
Record name NSC201830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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